![molecular formula C14H12N4O B2612411 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034338-92-4](/img/structure/B2612411.png)

1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

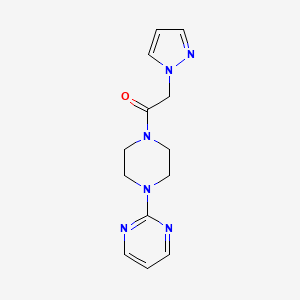

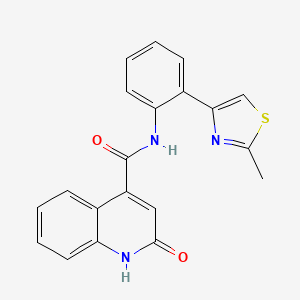

“1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is one of the important cores of nitrogen ring junction heterocyclic compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved through various methods. One such method involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole bound to a phenyl group . The pyrazolo[1,5-a]pyridine core is an important part of nitrogen ring junction heterocyclic compounds .Aplicaciones Científicas De Investigación

Hydrogel Formation and Material Properties Tuning

1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea derivatives have been studied for their ability to form hydrogels in acidic environments. The rheology and morphology of these gels can be finely tuned by the identity of the anion present, offering a method to adjust the gels' physical properties for various applications. This adaptability opens up possibilities in material science for creating specialized gels with tailored elastic storage moduli and stability characteristics (Lloyd & Steed, 2011).

Synthesis and Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. The creation of pyrimidine derivatives showcasing a range of antimicrobial properties underscores the compound's relevance in medicinal chemistry, particularly in developing new therapeutic agents (Rathod & Solanki, 2018).

Novel Synthesis Methods

Efficient synthesis methods for creating 1,3,4‐thiadiazol‐2‐yl urea derivatives using microwave irradiation have been developed. These methods provide an effective way to produce a variety of derivatives, highlighting the compound's versatility in chemical synthesis and potential applications in developing new pharmaceuticals and materials (Li & Chen, 2008).

Antibacterial and Antifungal Agents

Studies have shown that novel heterocyclic compounds containing a sulfonamido moiety, synthesized from this compound derivatives, exhibit significant antibacterial activity. These findings suggest the potential of these compounds as new antibacterial agents, providing a foundation for further research into their therapeutic applications (Azab, Youssef, & El‐Bordany, 2013).

Advancements in Organic Light-Emitting Diodes (OLEDs)

The synthesis of bipolar host materials for PhOLEDs, incorporating 3-(1H-pyrazol-1-yl)pyridine units, demonstrates the utility of this compound derivatives in the development of high-efficiency OLEDs. By adjusting the linking mode between electron-transporting and hole-transporting units, these materials achieve enhanced performance in blue, green, and white PhOLEDs, indicating their significance in advancing OLED technology (Li, Li, Liu, & Jin, 2016).

Mecanismo De Acción

Biochemical Pathways

Given the structural similarity of this compound to other pyrazolo[1,5-a]pyrimidines, it may influence pathways related to cell signaling or other intracellular processes .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea. Factors such as pH, temperature, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .

Propiedades

IUPAC Name |

1-phenyl-3-pyrazolo[1,5-a]pyridin-5-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-14(16-11-4-2-1-3-5-11)17-12-7-9-18-13(10-12)6-8-15-18/h1-10H,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQSTJCACLNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2612335.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2612340.png)

![5-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid](/img/structure/B2612341.png)

methanone](/img/structure/B2612345.png)

![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2612351.png)